molecular formula C13H23ClN2O3 B3099338 tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate CAS No. 1353952-84-7

tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate

Cat. No. B3099338
CAS RN: 1353952-84-7
M. Wt: 290.78
InChI Key: SUVQUXXXBLWSSK-UHFFFAOYSA-N
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Description

“tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate” is a chemical compound with the CAS Number: 120158-03-4 . It has a molecular weight of 193.63 and its IUPAC name is tert-butyl chloroacetylcarbamate .

Scientific Research Applications

Intermediate in Drug Synthesis

This compound is an important intermediate in the synthesis of certain drugs . For example, it has been used in the synthesis of ceftolozane , a cephalosporin antibiotic used to treat bacterial infections .

Synthesis of N-Boc-protected Anilines

The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines . These are important intermediates in the synthesis of various pharmaceutical compounds.

Synthesis of Pyrroles

It has been used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis.

Research in Material Science

The compound could potentially be used in research in material science. Its properties, such as its crystalline form and solubility in various solvents , could make it useful in the synthesis of new materials.

Safety Research

The compound’s safety information, including its hazard statements and precautionary statements , could be used in research aimed at improving the safety of chemical processes and the handling of chemical substances.

Safety and Hazards

The compound has several hazard statements including H301-H311-H331-H341 , indicating that it is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15-9-10-4-6-16(7-5-10)11(17)8-14/h10H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVQUXXXBLWSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1-(2-chloroacetyl)piperidin-4-yl)methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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